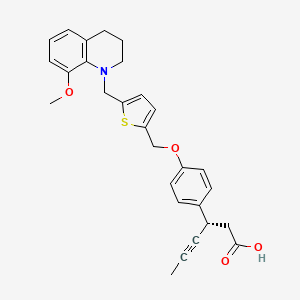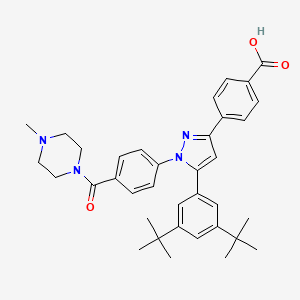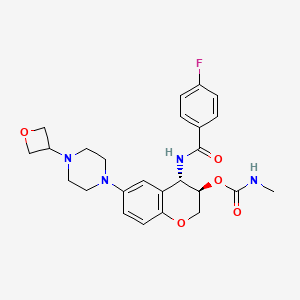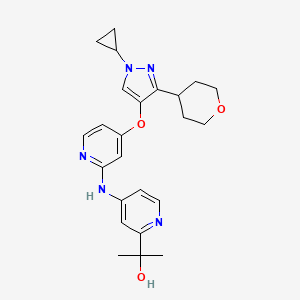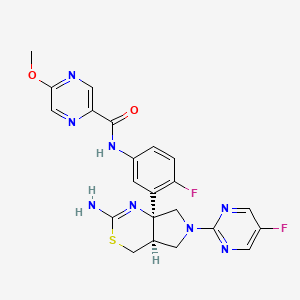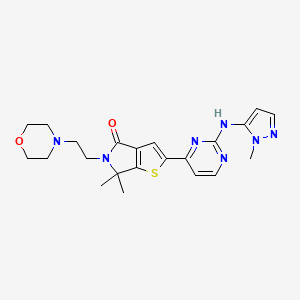
Mal-amido-PEG2-Val-Cit-PAB-PNP
Descripción general
Descripción
Mal-amido-PEG2-Val-Cit-PAB-PNP is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Maleimide groups are known for reacting specifically with thiol (-SH) groups, such as those present in cysteine residues of proteins .
Synthesis Analysis
This compound is a non-natural amino acid with a polar group that can be linked to the N-terminus of a protein through a reversible chemical reaction . This chemical reagent adds a specific marker to the N-terminus of the protein, making it easier to detect and separate . Therefore, this compound is widely used in proteomics research .Molecular Structure Analysis
The chemical formula of this compound is C39H50N8O14 . Its exact mass is 854.34 and its molecular weight is 854.870 . The elemental analysis shows that it contains C (54.80%), H (5.90%), N (13.11%), and O (26.20%) .Chemical Reactions Analysis
This compound is a cleavable ADC linker containing a maleimide group that can react with thiol-containing molecules . The Val-Cit will specifically be cleaved by Cathepsin B . PNP can be substituted by nucleophiles .Physical and Chemical Properties Analysis
This compound is a pale yellow powder . It is a cleavable ADC linker with a maleimide group that can react with thiol-containing molecules . It can be used in the synthesis of antibody-drug conjugates (ADCs) . The storage conditions are dry and dark, short-term (a few days to a few weeks) at 0-4°C, long-term (several months to several years) at -20°C .Aplicaciones Científicas De Investigación
Síntesis de conjugados anticuerpo-fármaco (ADC)
Mal-amido-PEG2-Val-Cit-PAB-PNP se utiliza principalmente en la síntesis de ADC {svg_1} {svg_2}. Los ADC son una clase de fármacos biofarmacéuticos diseñados como terapia dirigida para tratar el cáncer. Son moléculas complejas compuestas por un anticuerpo unido a una carga útil citotóxica (anti-cáncer) o fármaco biológicamente activo.
Terapia dirigida contra el cáncer
El uso de this compound en ADC permite la administración dirigida del fármaco citotóxico a las células cancerosas {svg_3} {svg_4}. Esto reduce el impacto en las células sanas y mejora la eficacia del tratamiento.
Etiquetado de proteínas
El grupo maleimida en this compound puede reaccionar con moléculas que contienen tiol {svg_5}. Esto lo hace útil para etiquetar proteínas con una etiqueta específica, lo que facilita su detección y aislamiento.
Investigación proteómica
this compound se puede utilizar para agregar un marcador específico al N-terminal de una proteína {svg_6}. Esto facilita su detección y separación, lo que es particularmente útil en la investigación proteómica {svg_7}.
Control de la liberación de fármacos
El uso de enlaces escindibles como this compound permite a los químicos medicinales controlar el punto en el que la carga útil del fármaco se libera a la célula {svg_8}. Esto puede mejorar la eficacia del fármaco y reducir los efectos secundarios.
Bioconjugación
La presencia de un grupo maleimida permite que this compound se utilice en la bioconjugación {svg_9}. Esta es una estrategia química que forma un enlace covalente estable entre dos moléculas, generalmente una proteína y un agente de etiquetado.
Mecanismo De Acción
Target of Action
The primary target of Mal-amido-PEG2-Val-Cit-PAB-PNP is the cysteine residues in proteins . The maleimide group in the compound is a thiol-specific covalent linker, which is used to label these cysteine residues .
Mode of Action
this compound is a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs) . The compound contains a maleimide group that can react with thiol-containing molecules . The Val-Cit group in the compound is specifically cleaved by the enzyme Cathepsin B . This enzyme is only present in the lysosome, ensuring that the ADC payload is only released within the cell .
Biochemical Pathways
The Val-Cit-PAB linkers in this compound are cleaved by cytoplasmic peptidases . This cleavage triggers the release of the drug payload at a specific point, as decided by the medicinal chemist . The payload then interacts with its target, leading to the desired therapeutic effect.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its structure. The compound contains a hydrophilic PEG spacer, which improves its water solubility . This property can enhance the bioavailability of the compound.
Result of Action
The result of the action of this compound is the release of the ADC payload within the cell . This intracellular release is due to the specific cleavage of the Val-Cit group by Cathepsin B . The released payload can then interact with its target, leading to the desired therapeutic effect.
Action Environment
The action of this compound is influenced by the cellular environment. The presence of the enzyme Cathepsin B in the lysosome is crucial for the cleavage of the Val-Cit group and the subsequent release of the ADC payload . Furthermore, the pH range of 6.5 to 7.5 is optimal for the reactivity of the maleimide group towards thiol groups . Therefore, changes in these environmental factors could influence the action, efficacy, and stability of this compound.
Safety and Hazards
Direcciones Futuras
The use of cleavable linkers in the development of ADCs allows a medicinal chemist to decide the point where the drug payload is released to the cell . Val-Cit-PAB linkers are cleaved by cytoplasmic peptidases . This suggests that Mal-amido-PEG2-Val-Cit-PAB-PNP and similar compounds have a promising future in the field of ADC research .
Análisis Bioquímico
Biochemical Properties
Mal-amido-PEG2-Val-Cit-PAB-PNP interacts with the enzyme cathepsin B . The Val-Cit in this compound is specifically cleaved by cathepsin B . This enzyme is only present in the lysosome, ensuring that the ADC payload is released only within the cell .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the delivery of ADC payloads. By being cleaved by cathepsin B in the lysosome, it ensures that the payload is released in a targeted manner within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by cathepsin B. This cleavage releases the ADC payload within the cell, allowing it to exert its therapeutic effects .
Propiedades
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)/t30-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAOQLHMRBQFV-QGRQJHSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N8O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112738-13-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2112738-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)
